2-(Benzofuran-5-YL)acetic acid

Description

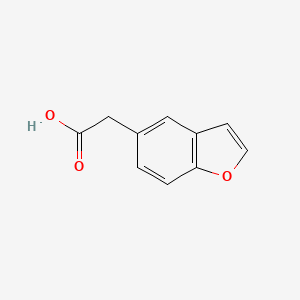

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-benzofuran-5-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-10(12)6-7-1-2-9-8(5-7)3-4-13-9/h1-5H,6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTBNKYATQJDLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142935-60-2 |

Source

|

| Record name | 5-Benzofuranacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-(Benzofuran-5-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 2-(Benzofuran-5-yl)acetic acid, a molecule of interest in medicinal chemistry and drug development. Benzofuran derivatives are known to exhibit a wide range of biological activities, making this compound a valuable building block for the synthesis of novel therapeutic agents. This document outlines a plausible synthetic route, detailed experimental protocols, and comprehensive characterization data.

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the precursor, ethyl 2-(benzofuran-5-yl)acetate. This is followed by the hydrolysis of the ethyl ester to yield the final carboxylic acid product. While various methods exist for the synthesis of benzofuran rings, a common approach involves the reaction of a substituted phenol with an α-halo ester.

A more detailed representation of the chemical transformations is provided below.

Experimental Protocols

The following protocols are based on established methods for the synthesis of analogous benzofuran derivatives.

Synthesis of Ethyl 2-(benzofuran-5-yl)acetate (Precursor)

A common method for the formation of the benzofuran ring is the Perkin reaction or a related cyclization. An alternative and often high-yielding approach is the palladium-catalyzed Sonogashira coupling of a 5-halobenzofuran with a suitable acetylene, followed by further functional group manipulation. For the purpose of this guide, we will outline a hypothetical procedure based on common benzofuran synthesis strategies.

Materials:

-

5-Bromobenzofuran

-

Ethyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

-

Standard glassware for organic synthesis

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-bromobenzofuran (1 equivalent), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous toluene via syringe, followed by triethylamine (2 equivalents) and ethyl acrylate (1.5 equivalents).

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

-

Wash the celite pad with ethyl acetate.

-

Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford ethyl 2-(benzofuran-5-yl)acetate.

Synthesis of this compound

This step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

-

Ethyl 2-(benzofuran-5-yl)acetate

-

Potassium hydroxide (KOH)

-

Methanol

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Dichloromethane or Ethyl acetate for extraction

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve ethyl 2-(benzofuran-5-yl)acetate (1 equivalent) in a mixture of methanol and water (e.g., a 1:1 ratio).

-

Add potassium hydroxide (5-6 equivalents) to the solution.

-

Heat the mixture to reflux for 5-6 hours, monitoring the disappearance of the starting material by TLC.[1][2]

-

After cooling to room temperature, add water to the reaction mixture and extract with a small amount of dichloromethane to remove any unreacted starting material or non-polar impurities.

-

Carefully acidify the aqueous layer to pH 1 with concentrated hydrochloric acid while cooling in an ice bath.[1][2]

-

A precipitate of this compound should form. If not, extract the acidified aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) to afford pure this compound.

Characterization Data

The following tables summarize the expected quantitative data for this compound based on its chemical structure and data from analogous compounds.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₈O₃ |

| Molecular Weight | 176.17 g/mol |

| CAS Number | 142935-60-2 |

| Appearance | Expected to be a solid |

Table 2: Expected ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.7 | Doublet | 1H | H-4 |

| ~7.6 | Doublet | 1H | H-2 |

| ~7.5 | Doublet | 1H | H-7 |

| ~7.2 | Doublet of Doublets | 1H | H-6 |

| ~6.8 | Doublet | 1H | H-3 |

| ~3.8 | Singlet | 2H | -CH₂- |

Table 3: Expected ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175-178 | C=O (Carboxylic Acid) |

| ~155 | C-7a |

| ~145 | C-2 |

| ~128 | C-3a |

| ~127 | C-5 |

| ~124 | C-4 |

| ~122 | C-6 |

| ~111 | C-7 |

| ~106 | C-3 |

| ~35-40 | -CH₂- |

Table 4: Expected IR and Mass Spectrometry Data

| Technique | Key Peaks / m/z |

| IR (KBr, cm⁻¹) | ~3300-2500 (O-H, broad), ~1700 (C=O), ~1600, ~1450 (C=C, aromatic) |

| Mass Spec (EI) | m/z 176 (M⁺), 131 (M⁺ - COOH) |

Biological Context and Potential Applications

Benzofuran derivatives are prevalent in numerous natural products and synthetic compounds with significant pharmacological properties. They are known to interact with a variety of biological targets. While the specific signaling pathways and biological activities of this compound are not extensively documented, its structural similarity to other bioactive benzofurans suggests potential applications in several therapeutic areas.

References

Spectroscopic and Synthetic Profile of 2-(Benzofuran-5-YL)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 2-(Benzofuran-5-YL)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectroscopic data for this specific molecule, this document presents a comprehensive set of predicted spectroscopic values for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. These predictions are based on established principles and data from analogous structures. Furthermore, this guide outlines a plausible synthetic route and detailed experimental protocols for the synthesis and subsequent spectroscopic characterization of the title compound, offering a valuable resource for researchers engaged in the synthesis and analysis of novel benzofuran derivatives.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The fusion of a benzene ring with a furan ring creates a scaffold that is a key component in numerous natural products and synthetic drugs. The introduction of an acetic acid moiety at the 5-position of the benzofuran ring system, as in this compound, presents a molecule with potential applications as a building block in the synthesis of more complex pharmaceutical agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.

This guide addresses the current gap in readily available, consolidated spectroscopic data for this compound. By providing robust predicted data and detailed experimental methodologies, this document aims to facilitate further research and development involving this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. It is important to note that these are theoretical values derived from spectral data of structurally related compounds and established spectroscopic principles. Experimental verification is recommended.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~11.0 - 12.0 | Singlet (broad) | 1H | -COOH |

| ~7.85 | Doublet | 1H | H-4 |

| ~7.65 | Doublet | 1H | H-2 |

| ~7.50 | Doublet | 1H | H-7 |

| ~7.30 | Doublet of Doublets | 1H | H-6 |

| ~6.80 | Doublet | 1H | H-3 |

| ~3.70 | Singlet | 2H | -CH₂- |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ 0.00).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~175.0 | -COOH |

| ~155.0 | C-7a |

| ~145.0 | C-2 |

| ~130.0 | C-5 |

| ~128.0 | C-3a |

| ~125.0 | C-6 |

| ~122.0 | C-4 |

| ~111.0 | C-7 |

| ~106.0 | C-3 |

| ~40.0 | -CH₂- |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ 0.00).

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment |

| 176 | [M]⁺ (Molecular Ion) |

| 131 | [M - COOH]⁺ |

| 103 | [C₇H₃O]⁺ |

| 77 | [C₆H₅]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 3100 - 3000 | Medium | C-H stretch (Aromatic) |

| 2950 - 2850 | Medium | C-H stretch (Aliphatic) |

| 1710 - 1680 | Strong | C=O stretch (Carboxylic Acid) |

| 1600 - 1450 | Medium to Strong | C=C stretch (Aromatic) |

| 1300 - 1200 | Strong | C-O stretch (Carboxylic Acid) |

| 950 - 910 | Broad, Medium | O-H bend (Carboxylic Acid) |

Experimental Protocols

The following sections detail a proposed synthetic route and standard procedures for the spectroscopic analysis of this compound.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves a Heck coupling reaction between 5-bromobenzofuran and a suitable vinyl acetate derivative, followed by hydrolysis.

Step 1: Synthesis of 5-Bromobenzofuran (This starting material can be synthesized via several literature methods, often starting from 4-bromophenol and chloroacetaldehyde diethyl acetal.)

Step 2: Heck Coupling of 5-Bromobenzofuran with tert-Butyl Acrylate

-

To a sealed reaction vessel, add 5-bromobenzofuran (1.0 eq.), tert-butyl acrylate (1.2 eq.), palladium(II) acetate (0.02 eq.), tri(o-tolyl)phosphine (0.04 eq.), and triethylamine (2.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis to this compound

-

Dissolve the product from Step 2 in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (1:1 v/v).

-

Stir the solution at room temperature for 2-4 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water to remove residual TFA.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the final product. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be performed for further purification.

Spectroscopic Characterization Protocols

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Process the acquired data using appropriate software to obtain the final spectra.

Mass Spectrometry (MS):

-

Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas or liquid chromatograph.

-

Acquire the mass spectrum using electron ionization (EI) or electrospray ionization (ESI) techniques.

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy:

-

Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate, or as a KBr pellet.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

Chemical Structure and Numbering

Caption: Chemical structure of this compound.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Key Predicted Spectroscopic Correlations

Caption: Key predicted spectroscopic correlations for the title compound.

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(Benzofuran-5-YL)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of 2-(Benzofuran-5-YL)acetic acid, a molecule of interest in medicinal chemistry and drug discovery. Due to its structural similarity to known pharmacophores, this compound is a valuable building block in the synthesis of novel bioactive molecules.[1] This document compiles available quantitative data, outlines detailed experimental protocols for property determination, and presents a relevant biological signaling pathway to contextualize its potential pharmacological effects.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is limited in publicly accessible literature, a combination of predicted values and experimental data for related compounds provides valuable insights.

Quantitative Data Summary

The following tables summarize the available predicted and experimental physicochemical data for this compound and its derivatives. Predicted values are computationally derived and provide estimations, while experimental data for related compounds offer a comparative context.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₃ | |

| Molecular Weight | 176.17 g/mol | [1] |

| Predicted Melting Point | Not Available | |

| Predicted Boiling Point | Not Available | |

| Predicted pKa | Not Available | |

| Predicted Water Solubility | Not Available | |

| Predicted logP | Not Available |

Table 2: Experimental Melting Points of Related 2-(Benzofuran-yl)acetic Acid Derivatives

| Compound | Melting Point (°C) | Melting Point (K) |

| 2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid | 128-129 | 401–402 K[2] |

| 2-(5-Fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid | 126-127 | 399–400 K[3] |

| 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid | 150-151 | 423–424 K[4] |

| 2-(5-Methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid | 188-189 | 461-462 K |

| 2-(5,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid | 147-148 | 420–421 K |

| 2-(5-Fluoro-3-isopropylsulfanyl-7-methyl-1-benzofuran-2-yl)acetic acid | 163-164 | 436-437 K[5] |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physicochemical properties of solid organic acids like this compound.

Melting Point Determination

The melting point of a solid crystalline compound is a key indicator of its purity.

Methodology: Capillary Melting Point Determination [6][7][8][9]

-

Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and gently tapped to pack the solid into the closed end to a height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

Final Determination: The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. A pure compound will typically have a sharp melting range of 1-2°C.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology: Potentiometric Titration [10][11][12]

-

Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

Aqueous Solubility Determination

Solubility is a critical parameter for drug absorption and formulation.

Methodology: Shake-Flask Method [13][14][15][16]

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Solubility Calculation: The aqueous solubility is expressed in units such as mg/mL or mol/L.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Methodology: HPLC-based Determination [17][18][19][20][21]

-

System Calibration: A series of standard compounds with known logP values are injected into a reverse-phase HPLC system.

-

Retention Time Measurement: The retention times of the standard compounds are measured.

-

Calibration Curve: A calibration curve is constructed by plotting the logarithm of the retention factor (k') versus the known logP values of the standards.

-

Sample Analysis: A solution of this compound is injected into the same HPLC system under identical conditions.

-

logP Calculation: The retention time of the compound is measured, and its logP value is determined by interpolation from the calibration curve.

Biological Context and Signaling Pathways

One such pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial in mediating cellular responses to cytokines and growth factors. Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer.

The following diagram illustrates a simplified representation of the JAK/STAT3 signaling pathway, which can be a potential target for benzofuran-based compounds.

Caption: Simplified JAK/STAT3 Signaling Pathway.

Experimental Workflow for Physicochemical Profiling

The logical flow for determining the key physicochemical properties of a novel compound like this compound is outlined below.

Caption: Physicochemical Profiling Workflow.

References

- 1. This compound [myskinrecipes.com]

- 2. 2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(5-Fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(5-Fluoro-3-isopropylsulfanyl-7-methyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. almaaqal.edu.iq [almaaqal.edu.iq]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. enamine.net [enamine.net]

- 15. researchgate.net [researchgate.net]

- 16. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 17. acdlabs.com [acdlabs.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. agilent.com [agilent.com]

- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 21. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 22. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 23. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Screening of Novel 2-(Benzofuran-5-YL)acetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological screening of novel 2-(benzofuran-5-yl)acetic acid derivatives and related benzofuran compounds. It summarizes key quantitative data from various studies, details common experimental protocols for evaluating anticancer, anti-inflammatory, and antimicrobial activities, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Biological Activity Data

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Benzofuran-chalcone hybrid (4g) | HCC1806 (Breast) | MTT | 5.93 | [1] |

| Benzofuran-chalcone hybrid (4g) | HeLa (Cervical) | MTT | 5.61 | [1] |

| Benzofuran-2-carboxamide (50g) | HCT-116 (Colon) | MTT | 0.87 | [2] |

| Benzofuran-2-carboxamide (50g) | HeLa (Cervical) | MTT | 0.73 | [2] |

| Benzofuran-2-carboxamide (50g) | A549 (Lung) | MTT | 0.57 | [2] |

| 3-Methylbenzofuran deriv. (16b) | A549 (Lung) | MTT | 1.48 | [2] |

| Benzofuran-isatin conjugate (5a) | SW620 (Colon) | MTT | Potent & Selective | [3] |

| Benzofuran-isatin conjugate (5a) | HT29 (Colon) | MTT | Potent & Selective | [3] |

| Chalcone benzofuran deriv. (6d) | - | VEGFR-2 Inhibition | 0.001 | [4] |

Table 2: Anti-inflammatory Activity of Benzofuran Derivatives

| Compound/Derivative | Assay | Inhibition/IC50 | Reference |

| Piperazine/benzofuran hybrid (5d) | NO Production (LPS-stimulated RAW 264.7) | IC50 = 52.23 ± 0.97 µM | [5] |

| 7-[4-(methylthio)-benzoyl]benzofuran-5-ylacetic acid | Mouse Writhing Analgesic Assay | 57x potency of aspirin | [6] |

| 7-benzoylbenzofuran-5-ylacetic acids | Rat Paw Edema | 0.5-3x potency of phenylbutazone | [6] |

Table 3: Antimicrobial Activity of Benzofuran Derivatives

| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) |

| Benzofuran-based 1,2,3-triazole (6g, 6h, 6i) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Broth Dilution | Moderate to Good |

| Benzofuran-based 1,2,3-triazole (6g, 6h, 6i) | A. niger, S. rolfsii | Broth Dilution | Moderate to Good |

Experimental Protocols

This section details the methodologies for key experiments commonly employed in the biological screening of novel benzofuran derivatives.

Anticancer Activity Screening

a) MTT Cell Viability Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, the MTT reagent is added to each well and incubated for a few hours.

-

Formazan Solubilization: The resulting formazan crystals, formed by mitochondrial reductases in viable cells, are solubilized using a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

b) VEGFR-2 Kinase Assay:

This assay measures the ability of the compounds to inhibit the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[1]

-

Assay Setup: The assay is typically performed in a 96-well plate format using a recombinant VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.

-

Compound Incubation: The benzofuran derivatives are pre-incubated with the VEGFR-2 enzyme.

-

Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.

-

Detection: The phosphorylation of the substrate is quantified using various methods, such as ELISA with a phospho-specific antibody or fluorescence-based detection.

-

Data Analysis: The inhibitory activity is determined by comparing the enzyme activity in the presence and absence of the test compounds, and IC50 values are calculated.

Anti-inflammatory Activity Screening

a) Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages:

This assay evaluates the ability of compounds to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[5]

-

Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

-

Compound and LPS Treatment: The cells are pre-treated with different concentrations of the benzofuran derivatives for a short period before being stimulated with LPS.

-

Incubation: The plates are incubated for a specified time (e.g., 24 hours) to allow for NO production.

-

Griess Assay: The amount of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Absorbance Reading: The absorbance is measured at approximately 540 nm.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control, and IC50 values are determined.

b) Carrageenan-Induced Paw Edema in Rats:

This in vivo assay is a classical model for evaluating the anti-inflammatory activity of compounds.[6]

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

-

Compound Administration: The test compounds or a reference drug (e.g., phenylbutazone) are administered orally or intraperitoneally.

-

Induction of Edema: After a specific time, a sub-plantar injection of carrageenan is administered to the right hind paw of the rats to induce inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Antimicrobial Activity Screening

a) Broth Microdilution Method:

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The benzofuran derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

b) Agar Well Diffusion Method:

This method is a qualitative or semi-quantitative assay to assess the antimicrobial activity of a compound.

-

Preparation of Agar Plates: A solid growth medium (agar) is poured into petri dishes and allowed to solidify.

-

Inoculation: The surface of the agar is uniformly inoculated with the test microorganism.

-

Well Creation: Wells are created in the agar using a sterile cork borer.

-

Compound Application: A specific volume of the benzofuran derivative solution is added to each well.

-

Incubation: The plates are incubated under suitable conditions.

-

Zone of Inhibition Measurement: The diameter of the clear zone around the well where microbial growth is inhibited is measured. A larger zone of inhibition indicates higher antimicrobial activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in the biological activity of benzofuran derivatives and the general workflows of the screening assays.

Experimental Workflows

General workflow for the biological screening of novel compounds.

Anticancer Signaling Pathway: VEGFR-2 Inhibition

Benzofuran derivatives have been shown to exert their anticancer effects by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) that tumors need to grow.[1][4]

Inhibition of the VEGFR-2 signaling pathway by benzofuran derivatives.

Anti-inflammatory Signaling Pathway: NF-κB and MAPK Inhibition

The anti-inflammatory effects of benzofuran derivatives are often attributed to their ability to inhibit the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, leading to the production of pro-inflammatory cytokines and mediators.[5]

Inhibition of NF-κB and MAPK pathways by benzofuran derivatives.

References

- 1. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analgetic and antiinflammatory 7-aroylbenzofuran-5-ylacetic acids and 7-aroylbenzothiophene-5-ylacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Biological Activities of 2-(Benzofuran-5-YL)acetic Acid: A Review of Available Data

An in-depth analysis of the publicly available scientific literature reveals a notable absence of specific studies detailing the mechanism of action, biological targets, and associated signaling pathways for 2-(Benzofuran-5-YL)acetic acid. While the broader class of benzofuran derivatives has attracted considerable scientific interest for a range of potential therapeutic applications, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties, the specific biological role of the 5-yl acetic acid variant remains largely unexplored.[1][2] This technical guide summarizes the available information on related compounds to provide a contextual framework, while highlighting the current knowledge gap regarding this compound itself.

General Pharmacological Context of Benzofuran Derivatives

Benzofuran scaffolds are recognized as privileged structures in medicinal chemistry, appearing in a variety of natural products and synthetic compounds with diverse biological activities.[1][3] Research into various substituted benzofuran acetic acid analogs has pointed towards several potential, albeit unconfirmed, avenues for the mechanism of action for the broader class.

For instance, some complex benzofuran derivatives have been investigated for their role as inhibitors of specific enzymes or as receptor antagonists. One such example is the compound ABT-239, a benzofuran derivative that acts as a potent and selective histamine H3 receptor antagonist.[4] This compound, however, possesses a significantly more complex structure than this compound, making direct extrapolation of its mechanism of action inappropriate.

Furthermore, patent literature describes certain benzofuran derivatives as inhibitors of the Renal Outer Medullary Potassium (ROMK) channel, suggesting a potential application as diuretics for cardiovascular diseases like hypertension.[5][6] Again, these compounds feature distinct substitution patterns that are critical for their specific activity, and it cannot be assumed that this compound would share this target.

Synthesis and Chemical Properties

The synthesis of this compound and its derivatives is documented in the scientific literature, primarily focusing on chemical characterization and crystal structure analysis. These studies provide foundational chemical data but do not delve into biological mechanisms.[1][2][7][8][9] The compound is utilized as a building block in pharmaceutical synthesis for developing novel bioactive molecules.[10]

Future Research Directions

The absence of specific mechanistic data for this compound underscores a significant area for future research. To elucidate its biological function, a systematic investigation employing a variety of experimental approaches would be necessary.

A proposed experimental workflow to determine the mechanism of action is outlined below.

Caption: Proposed experimental workflow for elucidating the mechanism of action.

This workflow would begin with broad phenotypic screening to identify any biological effects of the compound. Subsequent steps would involve identifying the molecular target(s), validating their role, and then mapping the downstream signaling pathways.

Conclusion

References

- 1. 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(Benzofuran-2-YL)acetic acid | 62119-70-4 | Benchchem [benchchem.com]

- 4. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2010129379A1 - Inhibitors of the renal outer medullary potassium channel - Google Patents [patents.google.com]

- 6. WO2012058134A1 - Inhibitors of the renal outer medullary potassium channel - Google Patents [patents.google.com]

- 7. 2-(5-Methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(5-Fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound [myskinrecipes.com]

Structural Elucidation of 2-(Benzofuran-5-YL)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-(Benzofuran-5-YL)acetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The benzofuran scaffold is of significant interest in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] This document outlines the synthetic route, detailed experimental protocols for spectroscopic analysis, and the interpretation of the resulting data to confirm the molecular structure. All quantitative data are presented in standardized tables for clarity and comparative purposes. Furthermore, logical workflows and key structural correlations are visualized using signaling pathway diagrams.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds with diverse pharmacological properties, including anti-inflammatory, antimicrobial, and potential anticancer activities.[1][3] The specific isomer, this compound, serves as a crucial building block in the development of novel therapeutics.[4] Accurate structural confirmation is paramount for its use in drug discovery and development, ensuring the correct molecular architecture for subsequent synthetic modifications and biological evaluation. This guide details the multifaceted approach to its structural elucidation, employing a suite of modern analytical techniques.

Synthesis

The synthesis of this compound is typically achieved through the alkaline hydrolysis of its corresponding ethyl ester, ethyl 2-(benzofuran-5-yl)acetate. This method is analogous to the preparation of similar benzofuran acetic acid derivatives.[5][6][7]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of ethyl 2-(benzofuran-5-yl)acetate (1.0 mmol) in a mixture of methanol (20 mL) and water (20 mL), add potassium hydroxide (6.0 mmol).

-

Reflux: Heat the mixture to reflux and maintain for 5-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, add water to the reaction mixture and extract with dichloromethane to remove any unreacted starting material.

-

Acidification: Acidify the aqueous layer to a pH of 1 with concentrated hydrochloric acid.

-

Extraction: Extract the acidified aqueous layer with chloroform.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure this compound as a solid.

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on the combined interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 12.0 | br s | 1H | -COOH |

| ~7.65 | d | 1H | H4 |

| ~7.50 | d | 1H | H7 |

| ~7.30 | dd | 1H | H6 |

| ~6.75 | s | 1H | H3 |

| ~3.80 | s | 2H | -CH₂-COOH |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~176.0 | -COOH |

| ~155.0 | C7a |

| ~145.0 | C2 |

| ~128.0 | C5 |

| ~127.0 | C3a |

| ~124.0 | C6 |

| ~121.0 | C4 |

| ~111.0 | C7 |

| ~102.0 | C3 |

| ~35.0 | -CH₂-COOH |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 3: Predicted Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Interpretation |

| Electrospray Ionization (ESI) | Negative | [M-H]⁻ ≈ 189 | Deprotonation of the carboxylic acid |

| Electron Ionization (EI) | Positive | [M]⁺ ≈ 190 | Molecular ion |

| High-Resolution MS (HRMS) | ESI-Negative | Calculated for C₁₀H₇O₃⁻ | Provides exact mass for formula confirmation |

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the molecule.

Table 4: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 1700-1725 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1450 | Medium | C=C stretch (aromatic) |

| 1000-1300 | Strong | C-O stretch (ether and carboxylic acid) |

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz instrument, for acquiring ¹H and ¹³C NMR spectra.

-

Data Acquisition: Record the spectra at room temperature. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for determining the molecular weight. For fragmentation analysis, an electron ionization (EI) source can be used.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in both positive and negative ion modes.

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Visualization of Workflows and Relationships

The following diagrams illustrate the logical flow of the structural elucidation process and the correlation between the spectroscopic data and the confirmed chemical structure.

Caption: Figure 1: General workflow from synthesis to structural confirmation.

Caption: Figure 2: Relationship between structural fragments and spectroscopic evidence.

Conclusion

The structural elucidation of this compound is a systematic process involving targeted synthesis followed by comprehensive analysis using a combination of NMR, MS, and IR spectroscopy. The collective data from these techniques provide unambiguous evidence for the molecular formula, the connectivity of atoms, and the presence of key functional groups, thereby confirming the identity and purity of the compound. This robust characterization is a critical step in ensuring the quality and reliability of this important synthetic intermediate for applications in pharmaceutical research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound [myskinrecipes.com]

- 5. 2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(5,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicity Screening of 2-(Benzofuran-5-YL)acetic Acid: A Technical Guide

Introduction

2-(Benzofuran-5-YL)acetic acid is a heterocyclic compound with potential applications in pharmaceutical development as an intermediate for drugs targeting various conditions, including inflammation and central nervous system disorders.[1] As with any novel chemical entity intended for therapeutic use, a thorough evaluation of its toxicological profile is a critical prerequisite for further development. This technical guide outlines a comprehensive strategy for the initial toxicity screening of this compound, designed for researchers, scientists, and drug development professionals. In the absence of publicly available toxicity data for this specific molecule, this guide provides a standardized workflow based on established protocols and contextualizes potential outcomes with data from structurally related benzofuran derivatives.

The proposed screening cascade encompasses fundamental in vitro and in vivo assays designed to assess cytotoxicity, genotoxicity, and acute systemic toxicity, providing a foundational dataset to inform subsequent, more detailed toxicological investigations.

Proposed Initial Toxicity Screening Workflow

A tiered approach is recommended for the initial toxicity assessment, starting with in vitro assays to minimize animal use and progressing to in vivo studies if warranted. This workflow ensures a systematic evaluation of the compound's potential hazards.

Caption: Proposed workflow for the initial toxicity screening of this compound.

In Vitro Toxicity Assessment

In vitro assays are fundamental for the preliminary safety evaluation of a test compound, providing insights into its effects at the cellular level.[2]

Cytotoxicity Screening

Cytotoxicity assays are essential for determining a compound's potential to damage or kill cells and for establishing a dose range for subsequent in vitro tests.[2] The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Human cell lines relevant to potential target organs, such as HepG2 (liver) and HEK293 (kidney), should be cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[4]

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of final concentrations. The cells are then treated with these concentrations for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well (final concentration of 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[3]

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.[4]

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[5]

-

Data Analysis: Cell viability is expressed as a percentage relative to the untreated control. The IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated from the dose-response curve.

Genotoxicity Screening

Genotoxicity testing is crucial to assess a compound's potential to cause genetic damage, which can be a precursor to carcinogenesis.[6] The bacterial reverse mutation assay, or Ames test, is a standard initial screening method for detecting point mutations.[2][7][8]

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

-

Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) with pre-existing mutations in the histidine or tryptophan operon are used.[9]

-

Metabolic Activation: The assay is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[8][9]

-

Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence of a minimal amount of histidine or tryptophan.

-

Plating: The treated bacterial suspensions are plated on a minimal agar medium lacking the required amino acid.[7]

-

Incubation: Plates are incubated at 37°C for 48-72 hours.[2]

-

Colony Counting: Only bacteria that have undergone a reverse mutation (revertants) will be able to synthesize the necessary amino acid and form colonies. The number of revertant colonies is counted for each concentration and compared to the spontaneous reversion rate in the negative control.

-

Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous) mutation rate.

In Vivo Toxicity Assessment

Acute Oral Toxicity Study

Should the in vitro data suggest an acceptable safety profile, a preliminary in vivo study is conducted to evaluate the compound's systemic toxicity after a single oral dose. The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a minimal number of animals to classify a substance's toxicity.[10][11][12]

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

-

Animal Model: The study is typically conducted in female Wistar rats.[13][14]

-

Dosing: The test is initiated with a starting dose (e.g., 300 mg/kg) administered orally to a group of three animals. The substance is administered as a single dose.

-

Observation: The animals are observed for mortality, clinical signs of toxicity, and behavioral changes for up to 14 days.[13][14] Body weight is recorded at regular intervals.

-

Stepwise Procedure:

-

If mortality occurs, the test is repeated at a lower dose level.

-

If no mortality is observed, the test is repeated at a higher dose level (e.g., 2000 mg/kg).[13]

-

-

Pathology: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.

-

Classification: Based on the observed mortality at different dose levels, the substance is classified into a toxicity category according to the Globally Harmonized System (GHS), and an approximate LD50 (lethal dose for 50% of the animals) is determined.

Data Presentation: Toxicity of Related Benzofuran Derivatives

The following tables summarize publicly available toxicity data for other benzofuran compounds, which can serve as a reference for anticipating the potential toxicological profile of this compound.

Table 1: In Vivo Acute Oral Toxicity of Benzofuran Derivatives

| Compound | Animal Model | LD50 (mg/kg) | Observed Effects |

| 2,3-Benzofuran | Rat | >500 | Deaths occurred at 1000 mg/kg; liver and kidney toxicity observed at lower doses. |

| 2-butyl-3-(3, 5-diiodo-4-hydroxybenzoyl) benzofuran | Wistar Rat | >2000 | No mortality at 2000 mg/kg; histopathological changes in liver and heart at high doses. |

Table 2: In Vitro Cytotoxicity of Benzofuran Derivatives

| Compound | Cell Line(s) | IC50 (µg/mL) | Assay |

| 2-butyl-3-(3,5-diiodo-4-hydroxybenzoyl) benzofuran | A549, MCF-7, HT-29, DU145 | 10.66, 6.05, 5.17, 7.02 | MTT Assay |

| Benzofuran-isatin conjugate (5a) | HT29, SW620 | 1.25–30 µM range tested | MTT Assay |

Visualization of Potential Toxicity Mechanisms

While the specific mechanisms of toxicity for this compound are unknown, many chemical toxicants exert their effects by inducing oxidative stress and activating stress-related signaling pathways, which can lead to cellular damage and apoptosis or necrosis.[15][16][17] Benzofuran derivatives have been associated with potential hepatotoxicity and nephrotoxicity.[1][18][19][20][21][22][23] The diagram below illustrates a hypothetical signaling cascade that could be initiated by a toxic benzofuran metabolite.

References

- 1. Signaling pathways of chronic kidney diseases, implications for therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. microbiologyinfo.com [microbiologyinfo.com]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. clyte.tech [clyte.tech]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. measurlabs.com [measurlabs.com]

- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Genetic Toxicology [ntp.niehs.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. oecd.org [oecd.org]

- 13. Investigations on acute oral toxicity studies of purpurin by application of OECD guideline 423 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. advinus.com [advinus.com]

- 16. academic.oup.com [academic.oup.com]

- 17. omicsonline.org [omicsonline.org]

- 18. tandfonline.com [tandfonline.com]

- 19. anygenes.com [anygenes.com]

- 20. Molecular signaling pathways in doxorubicin-induced nephrotoxicity and potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. The Mechanism of Drug Nephrotoxicity and the Methods for Preventing Kidney Damage | MDPI [mdpi.com]

- 23. Frontiers | Signal pathways involved in contrast-induced acute kidney injury [frontiersin.org]

A Technical Guide to the Solubility and Stability of 2-(Benzofuran-5-YL)acetic Acid

Introduction

2-(Benzofuran-5-YL)acetic acid is a member of the benzofuran class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] Understanding the solubility and stability of this compound is critical for its development as a potential therapeutic agent, as these properties directly influence its formulation, bioavailability, and shelf-life. This document outlines the predicted solubility and stability profile of this compound and provides detailed experimental protocols for their determination.

Predicted Physicochemical Properties

The structure of this compound, featuring a bicyclic aromatic benzofuran ring and a carboxylic acid functional group, suggests the following properties:

-

Acidity: The carboxylic acid moiety will confer acidic properties to the molecule, allowing it to form salts with bases.

-

Solubility: The molecule possesses both a large, non-polar aromatic system and a polar carboxylic acid group. This amphiphilic nature will dictate its solubility. It is expected to have low solubility in neutral aqueous solutions but should be soluble in alkaline aqueous solutions due to the formation of a carboxylate salt. Solubility in organic solvents is predicted to be moderate to high, particularly in polar aprotic solvents.

-

Stability: The benzofuran ring can be susceptible to oxidative degradation. The acetic acid side chain may be prone to decarboxylation under thermal stress. The overall stability will be dependent on pH, temperature, light exposure, and the presence of oxidizing agents.

Solubility Profile

The solubility of a compound is a critical parameter for its absorption and formulation. A systematic study of the solubility of this compound in various solvents is essential.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound in a range of common pharmaceutical solvents. This data is for illustrative purposes to demonstrate how results would be presented.

| Solvent | Solvent Type | Temperature (°C) | Predicted Solubility (mg/mL) |

| Purified Water (pH 7.0) | Aqueous | 25 | < 0.1 |

| 0.1 N HCl (pH 1.2) | Aqueous (Acidic) | 25 | < 0.1 |

| 0.1 M Phosphate Buffer (pH 7.4) | Aqueous (Buffered) | 25 | 0.1 - 0.5 |

| 0.1 N NaOH (pH 13) | Aqueous (Alkaline) | 25 | > 10 |

| Methanol | Polar Protic | 25 | 5 - 10 |

| Ethanol | Polar Protic | 25 | 2 - 5 |

| Acetone | Polar Aprotic | 25 | 10 - 20 |

| Dichloromethane | Non-polar | 25 | 1 - 2 |

| Acetonitrile | Polar Aprotic | 25 | 5 - 15 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | > 50 |

Experimental Protocol for Solubility Determination

A common method for determining equilibrium solubility is the shake-flask method.

Objective: To determine the concentration of this compound in a saturated solution in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, buffers, organic solvents)

-

Scintillation vials

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered supernatant with a suitable mobile phase.

-

Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.[4][5][6]

-

Perform the experiment in triplicate for each solvent.

Caption: Experimental workflow for determining the solubility of a compound.

Stability Profile

Stability testing is crucial to identify potential degradation pathways and to determine the appropriate storage conditions and shelf-life of a drug substance. Forced degradation studies are performed to accelerate the degradation process.

Illustrative Stability Data (Forced Degradation)

The following table shows potential outcomes from a forced degradation study of this compound. The data is illustrative.

| Stress Condition | Conditions | Time (hours) | Assay (% of Initial) | Major Degradants Formed |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 | 98.5 | None detected |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 | 85.2 | Degradant 1, Degradant 2 |

| Oxidation | 3% H₂O₂, RT | 24 | 75.6 | Oxidative Degradant 1 |

| Thermal | 80°C, solid state | 72 | 99.1 | Minor Degradant 3 |

| Photolytic | UV/Vis light, solid state | 72 | 96.8 | Photodegradant 1 |

Experimental Protocol for Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Photo-stability chamber

-

Oven

Procedure:

-

Preparation of Samples: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile:water).

-

Acidic Condition: Add HCl to the sample solution to a final concentration of 0.1 N. Keep a sample at room temperature and another at an elevated temperature (e.g., 60°C).

-

Alkaline Condition: Add NaOH to the sample solution to a final concentration of 0.1 N. Keep a sample at room temperature and another at an elevated temperature.

-

Oxidative Condition: Add H₂O₂ to the sample solution to a final concentration of 3%. Keep the sample at room temperature.

-

Thermal Stress: Store the solid compound in an oven at a high temperature (e.g., 80°C). Also, store a solution of the compound at a high temperature.

-

Photolytic Stress: Expose the solid compound and a solution of the compound to UV and visible light in a photo-stability chamber.

-

Control Samples: Keep control samples (compound in solution and as a solid) at room temperature and protected from light.

-

Analysis: At specified time points (e.g., 2, 4, 8, 12, 24 hours), withdraw aliquots from the stressed samples. If necessary, neutralize the acidic and alkaline samples. Analyze all samples using a stability-indicating HPLC method.[5][7] The use of a PDA or MS detector can help in the identification of degradation products.[8]

References

- 1. 2-(5-Fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(5-Methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journalijcar.org [journalijcar.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

Quantum Chemical Calculations for 2-(Benzofuran-5-YL)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantum Chemical Calculations for Drug Discovery

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in modern chemistry and drug development.[1] These methods allow for the detailed exploration of molecular properties at the atomic level, providing insights that can be difficult or impossible to obtain through experimental means alone. For a molecule like 2-(Benzofuran-5-YL)acetic acid, which belongs to a class of compounds with significant biological activity, these calculations can elucidate its preferred three-dimensional structure, vibrational modes corresponding to spectroscopic measurements (FT-IR and Raman), and electronic characteristics that govern its reactivity and intermolecular interactions.

Computational Methodology: A Detailed Protocol

The following protocol outlines a standard and effective computational approach for the quantum chemical analysis of this compound, based on methodologies reported for similar benzofuran derivatives.

Software: All calculations can be performed using the Gaussian suite of programs, a widely used software package for electronic structure calculations.

Methodology:

-

Molecular Structure Input: The initial molecular structure of this compound is drawn and saved in a suitable format (e.g., .mol or .gjf) using a molecular editor such as GaussView.

-

Geometric Optimization: The geometry of the molecule is optimized to find its most stable conformation (a minimum on the potential energy surface). This is typically achieved using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is recommended. This is a triple-zeta basis set that includes diffuse functions (++) to better describe anions and lone pairs, and polarization functions (d,p) to accurately model the shape of electron orbitals.

-

-

Vibrational Frequency Analysis: Following successful optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two purposes:

-

It confirms that the optimized structure is a true minimum (i.e., no imaginary frequencies).

-

It provides the theoretical vibrational spectra (FT-IR and Raman), which can be compared with experimental data for validation. The calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental values.

-

-

Electronic Property Calculations:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions that are prone to electrophilic or nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge transfer interactions.

-

-

Spectroscopic Predictions:

-

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is used to predict the 1H and 13C NMR chemical shifts. These can be compared to experimental spectra for structural elucidation.

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra, providing information about the electronic transitions within the molecule.

-

Predicted Molecular Properties

The following tables summarize the types of quantitative data that would be obtained from the quantum chemical calculations of this compound. The values presented are illustrative and are based on published data for structurally similar molecules, such as 2-(5-methyl-1-benzofuran-3-yl) acetic acid.

Table 1: Optimized Geometric Parameters (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.39 | C1-C2-C3 | 120.1 |

| C2-O1 | 1.37 | C2-O1-C8 | 105.5 |

| C9-C10 | 1.51 | C8-C9-C10 | 112.3 |

| C10-O2 | 1.21 | C9-C10-O2 | 123.5 |

| C10-O3 | 1.36 | C9-C10-O3 | 111.8 |

| O3-H1 | 0.97 | C10-O3-H1 | 105.9 |

Note: Atom numbering would be based on the optimized molecular structure.

Table 2: Calculated Vibrational Frequencies (Illustrative)

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Assignment |

| O-H stretch | ~3000 | ~3050 | Carboxylic acid O-H |

| C=O stretch | ~1700 | ~1720 | Carboxylic acid C=O |

| C-O stretch | ~1250 | ~1265 | Carboxylic acid C-O |

| Benzofuran ring stretch | ~1600 | ~1610 | Aromatic C=C |

| C-H stretch (aromatic) | ~3100 | ~3120 | Aromatic C-H |

| C-H stretch (aliphatic) | ~2950 | ~2965 | Acetic acid C-H |

Table 3: Electronic Properties (Illustrative)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 Debye |

Visualization of the Computational Workflow

The following diagram illustrates the logical workflow for the quantum chemical analysis of this compound.

Conclusion

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound. By following the detailed computational protocol, researchers can obtain valuable data on the molecule's geometry, vibrational modes, and electronic properties. These theoretical insights are crucial for understanding its structure-activity relationships and for guiding further experimental work in drug discovery and materials science. While the presented quantitative data is illustrative and based on analogous compounds, it serves as a reliable reference for the expected outcomes of a dedicated computational study on the title molecule.

References

A Technical Guide to the Discovery and Isolation of Benzofuran Compounds from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Benzofuran derivatives represent a significant class of heterocyclic compounds widely distributed in nature and are recognized for their diverse and potent biological activities.[1][2][3] These compounds, found in various natural sources including plants, fungi, and marine organisms, have garnered substantial attention in the fields of medicinal chemistry and drug discovery.[4][5] Their broad spectrum of pharmacological properties includes anti-tumor, antimicrobial, antioxidant, anti-inflammatory, and antiviral activities.[1][6][7] This guide provides an in-depth overview of the methodologies for the discovery and isolation of benzofuran compounds from their natural origins.

Natural Sources of Benzofuran Compounds

Benzofuran compounds are secondary metabolites found across a wide range of biological taxa. In higher plants, they are particularly abundant in families such as Asteraceae, Rutaceae, Moraceae, and Leguminosae.[1][7] For instance, species like Eupatorium chinense, Morus alba, and Tephrosia purpurea are known sources of various benzofuran derivatives.[6][8] Fungi, especially those derived from marine environments, are also a rich source of unique benzofuran structures.[9][10] Additionally, various benzofuran derivatives have been isolated from marine organisms.[5]

Extraction of Benzofuran Compounds from Natural Sources

The initial step in isolating benzofuran compounds is the extraction from the raw natural material. The choice of extraction method is crucial and depends on the stability of the target compounds and the nature of the source material.

2.1. Conventional Extraction Techniques

-

Maceration: This simple technique involves soaking the plant or fungal material in a solvent for an extended period. The choice of solvent is critical, with methanol, ethanol, ethyl acetate, and chloroform being commonly used.

-

Soxhlet Extraction: This method offers a more efficient extraction compared to maceration by continuously passing fresh solvent over the sample. It is particularly useful for less soluble compounds.

2.2. Modern Extraction Techniques

To enhance extraction efficiency and reduce the use of organic solvents, several modern techniques have been developed.

-

Ultrasound-Assisted Extraction (UAE): The use of ultrasonic waves can significantly accelerate the extraction process by disrupting cell walls, leading to increased solvent penetration.[11][12] This method is often faster and requires lower temperatures, which is beneficial for thermally sensitive compounds.[13][14]

-

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, leading to a rapid extraction process. This technique has been successfully applied to obtain benzofuran derivatives.[1]

Isolation and Purification of Benzofuran Compounds

Following extraction, the crude extract contains a complex mixture of compounds. A systematic chromatographic approach is typically employed to isolate and purify the benzofuran derivatives.

3.1. Chromatographic Techniques

-

Column Chromatography (CC): This is the most common primary purification step. Silica gel and alumina are frequently used as the stationary phase, with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate) as the mobile phase.

-

Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the separation process in column chromatography and for identifying fractions containing the compounds of interest.[15]

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC, is used for the final purification of the isolated compounds to achieve high purity. Reversed-phase columns (e.g., C18) are commonly used with mobile phases such as methanol-water or acetonitrile-water mixtures.

The following table summarizes examples of benzofuran compounds isolated from natural sources, along with their extraction and isolation methods and reported yields.

| Compound Name | Natural Source | Extraction Method | Isolation Method(s) | Yield | Reference(s) |

| Benzofuran-2-carboxaldehyde | Coal Tar | Dehydrogenation of ethyl phenol | Not specified | Not specified | [16] |

| (1'S,2'S,5'R)-5-hydroxy-5'-((R)-1-hydroxypropan-2-yl)-3-oxo-3H-spiro[benzofuran-2,1'-cyclopentane]-2'-carboxylic acid | Ganoderma lingzhi (Fungus) | Not specified | Not specified | Not specified | [6] |

| 6-methoxy-3-methyl-2-phenylbenzofuran-5-ol | Dalbergia odorifera (Plant) | Not specified | Not specified | Not specified | [6] |

| Novel Benzofuran Compound | Tephrosia purpurea (Plant) | Not specified | Not specified | Small quantities | [8] |